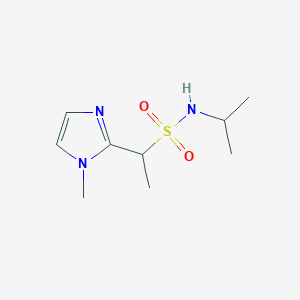
1-Propylamine, 3-hydroxy-3-(p-chlorophenyl)-N,N,2,2-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the dimethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzaldehyde or 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzoic acid.
Reduction: Formation of 4-chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylaminoethyl group can enhance its ability to interact with biological membranes and proteins, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl alcohol: Lacks the dimethylaminoethyl group, resulting in different chemical and biological properties.
4-Chloro-alpha-[1,1-dimethyl-2-(methylamino)ethyl]benzyl alcohol: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-alpha-[1,1-dimethyl-2-(ethylamino)ethyl]benzyl alcohol: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
4-Chloro-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to the presence of both the chlorine atom and the dimethylaminoethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
53207-40-2 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,9-15(3)4)12(16)10-5-7-11(14)8-6-10/h5-8,12,16H,9H2,1-4H3 |
InChI 键 |
RLJUAVMAXZAJMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


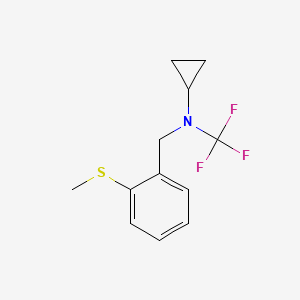
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)



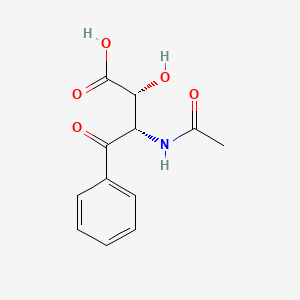
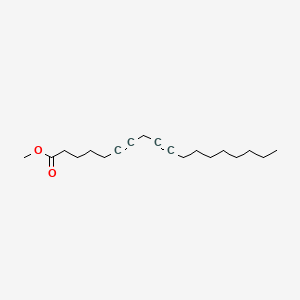
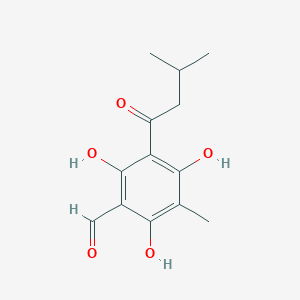
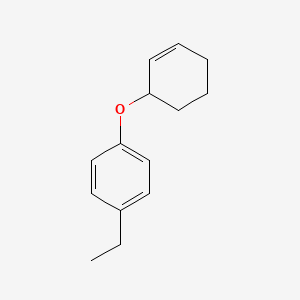

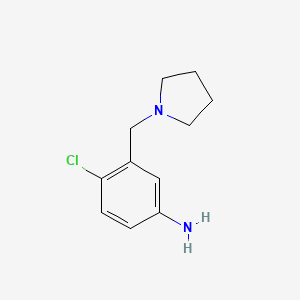
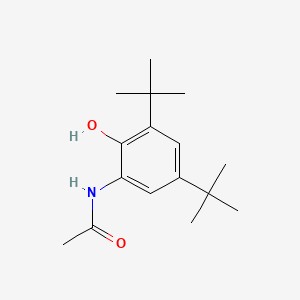
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
